(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a significant chemical compound that belongs to the class of hexosamines. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile building block in various biochemical applications. It is commonly utilized in research due to its structural properties and reactivity, which are critical for the synthesis of complex molecules and the study of glycosylation processes in biological systems .
Typical reagents used for these reactions include:
These reactions often yield derivatives such as N-acylated compounds and hexuronic acids .
Research indicates that (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride exhibits notable biological activities. It plays a crucial role in the synthesis of glycoproteins and is investigated for its potential therapeutic applications in drug development. Specifically, it has been explored for its antiviral and anticancer properties due to its ability to modulate biological pathways related to these diseases .
The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride typically involves:
In industrial settings, flow microreactor systems may be employed for large-scale synthesis. These systems provide enhanced control over reaction conditions and improve yields through continuous production methods .
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride finds applications across various fields:
Studies on the interactions of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride with biological systems suggest that it may influence various metabolic pathways. Its role in glycosylation reactions is particularly significant as it can affect protein folding and stability. Additionally, its interactions with enzymes involved in sugar metabolism have been a focus of research .
Several compounds share structural features with (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride:
The uniqueness of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride lies in its specific stereochemistry combined with both amino and multiple hydroxyl groups. This combination allows for diverse chemical reactivity and a range of biological interactions that are not present in similar compounds .
D-Mannosamine (ManN) is a 2-amino-2-deoxy-D-mannopyranose with molecular formula C₆H₁₃NO₅. Its hydrochloride salt (C₆H₁₃NO₅·HCl) has a molecular weight of 215.63 g/mol and exists as a white to light yellow crystalline powder. The compound features distinctive stereochemistry with the amino group at C2 position in the equatorial orientation, differentiating it from its epimer glucosamine.
Property | Value |
---|---|
Molecular Formula | C₆H₁₃NO₅·HCl |
Molecular Weight | 215.63 g/mol |
Physical State | White to light yellow powder/crystal |
Melting Point | 172°C (decomposition) |
Specific Rotation | -4.0 to -6.0° (c=1, Water) |
Storage Requirements | Refrigerated (0-10°C), under inert gas |
Sensitivity | Air sensitive, hygroscopic, heat sensitive |
D-Mannosamine hydrochloride serves as a critical precursor in sialic acid biosynthesis, a process essential for numerous biological functions including cell-cell recognition, immune regulation, and pathogen interactions. In research applications, it functions as a valuable tool for metabolic glycoengineering and the investigation of glycosylation-dependent cellular processes. The compound can be used for synthesizing non-natural ManNAc analogs that facilitate the expression of thiols on cell-surface sialic acids, providing mechanisms to study and manipulate glycan structures on cellular surfaces.
Irritant